

# Common issues with Flipper-TR probe stability and storage

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## Compound of Interest

Compound Name: *EE-Flipper 33*

Cat. No.: *B12366382*

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## Flipper-TR Probe Technical Support Center

Welcome to the technical support center for the Flipper-TR® probe. This guide provides troubleshooting advice and answers to frequently asked questions to help researchers, scientists, and drug development professionals optimize their experiments and overcome common challenges related to probe stability and storage.

## Frequently Asked Questions (FAQs)

Q1: How should I store the Flipper-TR probe upon receipt?

Upon receipt, the Flipper-TR probe should be stored at -20°C.<sup>[1]</sup><sup>[2]</sup>

Q2: What is the best solvent for preparing a Flipper-TR stock solution, and what are the storage recommendations?

It is crucial to use new, anhydrous dimethyl sulfoxide (DMSO) to prepare the stock solution.<sup>[1]</sup> The presence of water in old or wet DMSO can significantly reduce the shelf life of the probe.<sup>[1]</sup> A common stock solution concentration is 1 mM.<sup>[1]</sup><sup>[3]</sup> This stock solution should be stored at -20°C or below and is stable for approximately three months when stored correctly.<sup>[1]</sup> It is recommended to allow the vial to warm to room temperature before opening to prevent condensation.<sup>[1]</sup> The probe is not sensitive to multiple freeze-thaw cycles, so dividing it into small aliquots is not advised as this may accelerate degradation.<sup>[1]</sup>

Q3: Is the Flipper-TR probe fluorescent in solution?

No, the Flipper-TR probe is fluorogenic, meaning it only becomes fluorescent when it inserts into a lipid membrane.<sup>[1][4][5]</sup> This property eliminates the need for a wash step after staining, as the probe in the aqueous solution is essentially non-fluorescent.<sup>[6]</sup>

Q4: What is the mechanism by which Flipper-TR reports membrane tension?

Flipper-TR is a mechanosensitive probe with two twisted dithienothiophenes.<sup>[1]</sup> Changes in the lateral pressure and lipid packing within the cell membrane alter the twist angle between these two parts of the mechanophore.<sup>[1][7]</sup> Increased membrane tension leads to a more planar conformation of the probe, which in turn increases its fluorescence lifetime.<sup>[7][8][9]</sup> It is important to note that membrane tension can only be reliably measured using Fluorescence Lifetime Imaging Microscopy (FLIM), as fluorescence intensity alone is not a reliable indicator.<sup>[1]</sup>

## Troubleshooting Guide

### Issue 1: Low or No Fluorescent Signal

#### Possible Cause 1: Suboptimal Staining Conditions

- Solution: The recommended starting concentration for Flipper-TR is 1  $\mu\text{M}$ .<sup>[1]</sup> If the signal is weak, you can increase the concentration up to 2  $\mu\text{M}$ .<sup>[1]</sup> Incubation time can also be optimized; while 5-15 minutes at 37°C is often sufficient for cell lines like MDCK and HeLa, longer incubation times of up to a few hours may be necessary for tissues or high-density cultures to allow for probe penetration.<sup>[3][10]</sup>

#### Possible Cause 2: Interference from Serum in Culture Media

- Solution: The presence of Fetal Calf Serum (FCS) or other sera in the cell culture medium can reduce the labeling efficiency of Flipper-TR.<sup>[1]</sup> If you observe a low signal, try performing the staining in a serum-free medium.<sup>[8]</sup>

#### Possible Cause 3: Probe Degradation

- Solution: Ensure that the probe has been stored correctly at -20°C and that the stock solution was prepared with anhydrous DMSO.[1] Old or improperly stored probe may lose its effectiveness. A DMSO stock solution is typically stable for about three months.[1]

## Issue 2: High Background or Non-Specific Staining

### Possible Cause 1: Probe Internalization

- Solution: Flipper-TR is designed to target the plasma membrane. However, over long imaging periods (e.g., >12 hours in MDCK cells), endocytosis can lead to the appearance of the probe in internal membrane structures.[3][10] For long-term experiments, it is recommended to wash out the probe with a medium containing BSA or FBS after the initial imaging and then re-stain the sample before each subsequent time point.[3]

### Possible Cause 2: Changes in Lipid Composition

- Solution: The fluorescence lifetime of Flipper-TR is sensitive to both membrane tension and lipid composition.[1][7][8] If your experimental conditions might alter the lipid makeup of the membrane, any observed changes in lifetime cannot be solely attributed to membrane tension.[10]

## Issue 3: Variability in Fluorescence Lifetime Measurements

### Possible Cause 1: Cell Confluency

- Solution: Cell confluency can affect Flipper-TR lifetime measurements. For example, confluent RPE1 cells have shown a more consistent lifetime compared to non-confluent cells.[3][8] For experiments with cells at low confluency, it is advisable to acquire data from a larger number of cells to account for biological variability.[3][8]

### Possible Cause 2: Inadequate FLIM Setup

- Solution: Flipper-TR has a long fluorescence lifetime (up to 7 ns).[3][5] Therefore, FLIM systems should be configured with a sampling frequency that can capture the full decay, typically around 20 MHz.[3][6] Systems with a default frequency of 80 MHz may not accurately measure longer lifetimes.[3][8]

## Data and Protocols

### Quantitative Data Summary

Parameter	Recommended Value/Range	Notes
Storage Temperature	-20°C	For both powder and DMSO stock solution. <a href="#">[1]</a> <a href="#">[2]</a>
Stock Solution Stability	~3 months	When prepared with anhydrous DMSO and stored at -20°C. <a href="#">[1]</a>
Working Concentration	1 µM (starting)	Can be increased up to 2 µM for low signal. <a href="#">[1]</a>
Incubation Time	5-30 minutes	Can be extended for tissues or dense cultures. <a href="#">[3]</a> <a href="#">[10]</a>
Excitation Wavelength	488 nm	<a href="#">[1]</a> <a href="#">[5]</a>
Emission Collection	575 - 625 nm (e.g., 600/50 nm bandpass)	<a href="#">[1]</a> <a href="#">[5]</a> <a href="#">[8]</a>
Fluorescence Lifetime	2.8 - 7 ns	Varies with membrane tension and lipid composition. <a href="#">[1]</a> <a href="#">[5]</a>

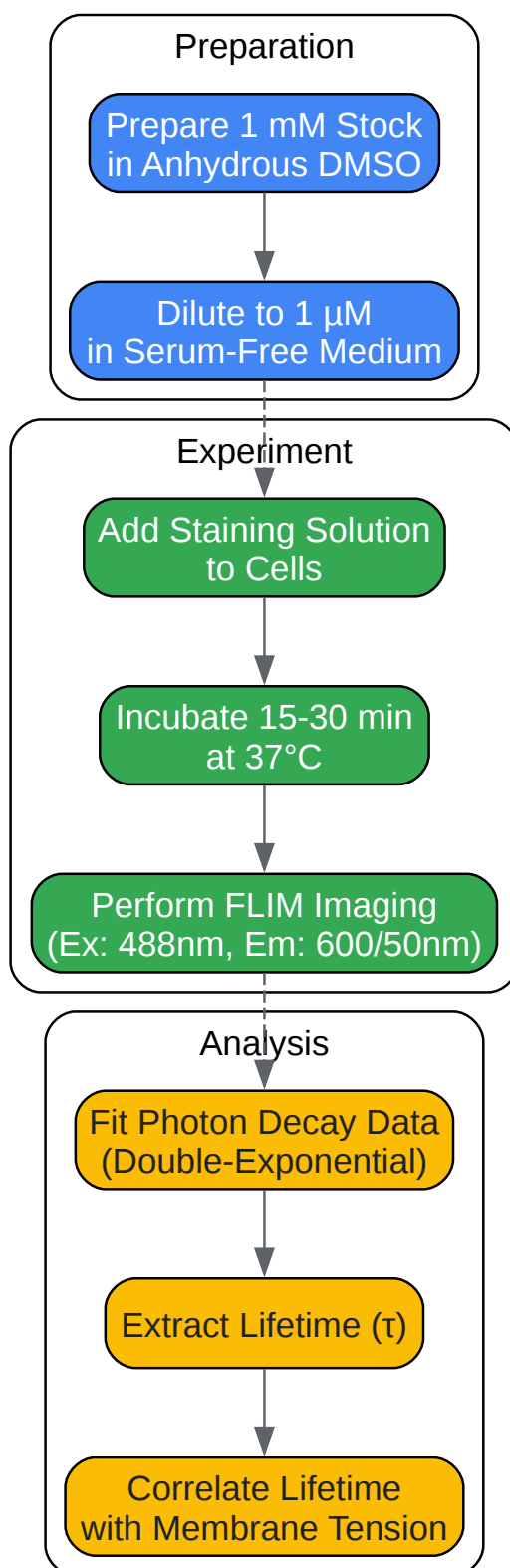
### Standard Experimental Protocol: Staining Cultured Cells

- Prepare Stock Solution: Dissolve the Flipper-TR probe in anhydrous DMSO to a final concentration of 1 mM.[\[1\]](#)
- Prepare Staining Solution: Shortly before use, dilute the 1 mM Flipper-TR stock solution into cell culture medium to a final concentration of 1 µM.[\[1\]](#) For optimal results, use a serum-free medium.
- Cell Staining: Replace the culture medium of your cells with the staining solution.
- Incubation: Incubate the cells for 15-30 minutes at 37°C.[\[3\]](#)

- Imaging: Proceed with FLIM imaging. A wash step is not required as the probe is non-fluorescent in the aqueous medium.[6]

## Visual Guides

### Flipper-TR Experimental Workflow



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Caption: A general workflow for cell staining and analysis using the Flipper-TR probe.

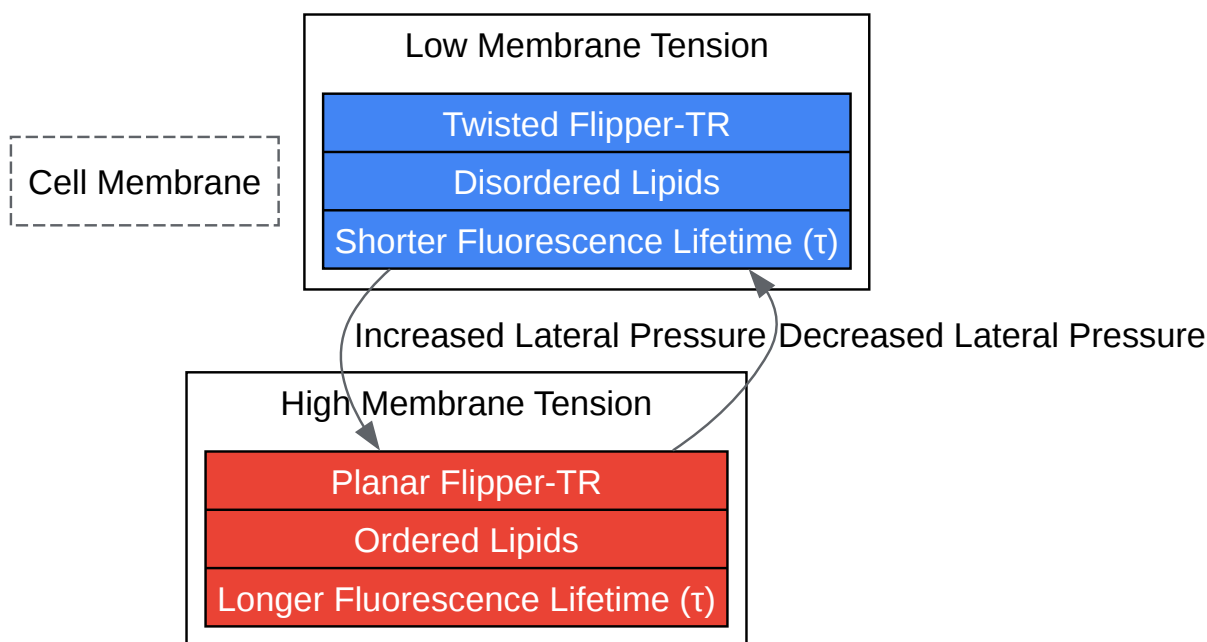
## Troubleshooting Logic for Low Signal



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Caption: A decision tree for troubleshooting low signal issues with Flipper-TR.

## Flipper-TR Mechanism of Action



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Caption: The relationship between membrane tension and Flipper-TR conformation/lifetime.

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